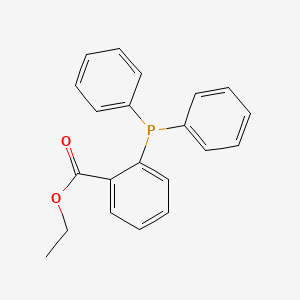

Ethyl 2-(diphenylphosphanyl)benzoate

Description

Evolution of Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry

Phosphine ligands, organophosphorus compounds with the general formula PR₃, have been instrumental in the advancement of organometallic chemistry and catalysis. Their utility stems from their dual electronic nature: they act as σ-donors through the lone pair on the phosphorus atom and as π-acceptors by utilizing their phosphorus-carbon σ* antibonding orbitals. This capability allows them to form stable complexes with a wide array of transition metals and to modulate the metal center's reactivity and selectivity. semanticscholar.org

The journey of phosphine ligands from laboratory curiosities to indispensable tools began in the mid-20th century. A pivotal moment was the development of Wilkinson's catalyst, RhCl(PPh₃)₃, which demonstrated the remarkable efficiency of phosphine-metal complexes in homogeneous hydrogenation reactions. This discovery spurred extensive research into modifying the phosphine structure to fine-tune catalytic performance. It became clear that the electronic and steric properties of the phosphine ligand were critical. Electron-rich phosphines, such as those with alkyl substituents, were found to enhance the rate of oxidative addition, a key step in many catalytic cycles. semanticscholar.org Conversely, the steric bulk of the ligand, often quantified by its cone angle, could promote reductive elimination, the product-forming step. semanticscholar.org This understanding led to the development of a vast library of phosphine ligands, each designed to meet the demands of specific catalytic transformations, including now-famous cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. semanticscholar.org

Rationale for ortho-Functionalized Triphenylphosphine (B44618) Derivatives

The simple triphenylphosphine, while historically significant, often falls short in demanding catalytic applications. This limitation prompted the exploration of substituted derivatives to enhance catalytic activity and stability. The introduction of functional groups at the ortho position of one of the phenyl rings in triphenylphosphine has proven to be a particularly effective strategy for creating highly efficient ligands.

There are several key reasons for the success of ortho-functionalization:

Steric Influence : Placing a substituent at the ortho position dramatically increases the steric bulk around the phosphorus atom. This increased size can facilitate the formation of monoligated, highly reactive L₁Pd(0) species, which are often the active catalysts in cross-coupling reactions. This steric hindrance also promotes the crucial reductive elimination step. diva-portal.org

Electronic Tuning : The electronic nature of the ortho substituent can fine-tune the electron-donating properties of the phosphine. While alkyl groups are simple electron donors, functional groups like esters or ethers can introduce more complex electronic effects. An ortho-ester group, such as in Ethyl 2-(diphenylphosphanyl)benzoate, acts as an electron-withdrawing group, which can influence the stability and reactivity of the metal complex.

Chelating and Hemilabile Effects : An ortho substituent containing a heteroatom, like the oxygen in an ester group, can act as a hemilabile donor. This means it can coordinate to the metal center reversibly. This non-permanent chelation can help stabilize the catalytic species at certain stages of the cycle while dissociating at others to allow for substrate coordination and product release. The related 2-(diphenylphosphino)benzoic acid, for example, demonstrates superior performance attributed to the chelating nature of its carboxylic acid group. diva-portal.org

Prevention of Catalyst Deactivation : In some palladium-catalyzed reactions, catalyst deactivation can occur through the formation of stable, inactive palladacycles via C-H activation of the ligand. Bulky ortho substituents can sterically shield the ortho C-H bonds, preventing this deactivation pathway and leading to more robust and long-lived catalysts. diva-portal.org

The combination of these effects makes ortho-functionalized triphenylphosphine derivatives, like this compound, highly valuable tools for tackling challenging catalytic transformations, including those involving sterically demanding or unreactive substrates. illinois.edunih.gov

Academic Significance of this compound as a Specialty Ligand

This compound and its close analogues represent a sophisticated class of ligands designed to leverage the principles of ortho-functionalization. Their academic significance is primarily demonstrated in their application in palladium-catalyzed cross-coupling reactions, where the interplay between the phosphine donor and the pendant ester group can lead to enhanced catalytic performance.

A key study highlighting the potential of this ligand scaffold involved the synthesis and application of the closely related methyl ester, methyl-2-(diphenylphosphino)benzoate, in various Heck reactions. diva-portal.org The performance of this ligand was compared to its hydrolyzed counterpart, 2-(diphenylphosphino)benzoic acid, providing valuable insights into the role of the ester functionality. diva-portal.org

In the conventional Heck reaction between bromobenzene (B47551) and butyl acrylate, and in the oxidative Heck reaction between phenylboronic acid and butyl acrylate, both the methyl ester and the carboxylic acid ligands were effective in promoting the formation of the desired product, butyl cinnamate (B1238496). diva-portal.org Notably, the carboxylic acid derivative consistently showed better selectivity and resulted in a product of greater purity. diva-portal.org This suggests that the potential for the carboxylate to act as a chelating group plays a significant role in controlling the catalytic process. diva-portal.org However, in the more challenging decarboxylative Heck reaction, neither ligand was successful, indicating the need for further optimization for this specific transformation. diva-portal.org

The research demonstrates that the ester group in ligands like this compound is not merely a passive substituent. It actively influences the electronic environment of the metal center and can participate in secondary coordination, impacting the selectivity and efficiency of the catalytic reaction. These findings underscore the academic importance of this compound as a specialty ligand, offering a platform for further exploration into the nuanced effects of hemilabile and electron-withdrawing groups in catalyst design.

Research Findings: Performance in Heck Reactions

Structure

3D Structure

Properties

Molecular Formula |

C21H19O2P |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

ethyl 2-diphenylphosphanylbenzoate |

InChI |

InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

FRVBNDJKPAYVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethyl 2 Diphenylphosphanyl Benzoate

Strategic Approaches to P-C Bond Formation for Aromatic Phosphines

The creation of the P-C bond is the cornerstone of synthesizing aromatic phosphines like Ethyl 2-(diphenylphosphanyl)benzoate. Several robust methods are widely employed, each with distinct advantages. nih.gov

One of the most traditional and versatile methods involves the reaction of organometallic reagents with halophosphines. nih.gov For the synthesis of a diphenylphosphinyl group attached to a benzene ring, this typically involves preparing an organolithium or Grignard reagent from an aryl halide. This nucleophilic organometallic species then reacts with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), to form the desired P-C bond via nucleophilic substitution at the phosphorus center.

An alternative classical approach is the reaction of metal phosphides with aryl halides. nih.gov In this method, a secondary phosphine (B1218219) like diphenylphosphine (B32561) is deprotonated with a strong base (e.g., n-butyllithium) to generate a highly nucleophilic lithium diphenylphosphide (LiPPh₂). This phosphide (B1233454) anion can then displace a halide from an aryl halide precursor, such as ethyl 2-bromobenzoate (B1222928), to form the arylphosphine. This method is particularly useful when the aromatic precursor with the desired functional groups is readily available.

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for P-C bond formation. organic-chemistry.org Palladium-catalyzed reactions, for instance, can couple aryl halides or triflates with secondary phosphines or their borane-protected adducts. organic-chemistry.org These catalytic methods often exhibit high functional group tolerance, allowing for the synthesis of complex phosphine ligands under milder conditions than traditional organometallic routes.

Finally, the reduction of the corresponding phosphine oxide is a viable, albeit less direct, route. Arylphosphine oxides can be synthesized with greater ease and are generally more stable and easier to handle than the corresponding phosphines. nih.gov Once the desired phosphine oxide is obtained, it can be reduced to the trivalent phosphine using various reducing agents, such as silanes. organic-chemistry.org

| Method | Phosphorus Source | Aromatic Precursor | General Reaction | Key Features |

|---|---|---|---|---|

| Organometallic Reagent | Chlorodiphenylphosphine (Ph₂PCl) | Aryl Lithium or Grignard Reagent (Ar-M) | Ar-M + ClPPh₂ → Ar-PPh₂ + MCl | Widely applicable, high reactivity. rsc.orgrsc.org |

| Metal Phosphide Nucleophile | Lithium Diphenylphosphide (LiPPh₂) | Aryl Halide (Ar-X) | Ar-X + LiPPh₂ → Ar-PPh₂ + LiX | Good for functionalized aryl halides. nih.gov |

| Palladium-Catalyzed Coupling | Diphenylphosphine (HPPh₂) | Aryl Halide/Triflate (Ar-X) | Ar-X + HPPh₂ --[Pd catalyst]--> Ar-PPh₂ + HX | High functional group tolerance. organic-chemistry.org |

| Phosphine Oxide Reduction | Diphenylphosphine Oxide | Aryl Precursor (forms Ar-P(O)Ph₂) | Ar-P(O)Ph₂ + Reducing Agent → Ar-PPh₂ | Air-stable intermediates, avoids premature oxidation. nih.govorganic-chemistry.org |

Esterification and Aromatic Functionalization Routes in Ligand Synthesis

The synthesis of this compound involves both the formation of an ester and the functionalization of the aromatic ring with a phosphine group. These transformations can be performed in different sequences.

Esterification: The ethyl ester group is typically introduced via Fischer esterification. quora.comyoutube.com This classic method involves reacting the corresponding carboxylic acid (2-(diphenylphosphanyl)benzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. quora.comyoutube.com The reaction is driven to completion by removing the water formed during the reaction. Alternatively, the ester can be formed from benzoic acid and ethanol first, creating ethyl benzoate (B1203000), which is then phosphinated in a subsequent step. nih.gov Other methods include reacting a benzoic acid derivative, like benzoyl chloride, with ethanol. quora.com

Aromatic Functionalization: The key step is the introduction of the diphenylphosphanyl group at the ortho position relative to the ester. A common strategy involves using a precursor like ethyl 2-bromobenzoate. This compound can react with a nucleophilic phosphorus reagent, such as lithium diphenylphosphide or potassium diphenylphosphide, to form the target molecule through nucleophilic aromatic substitution. rsc.org Another powerful technique is directed ortho-metalation. Starting with ethyl benzoate, a strong base like sec-butyllithium in the presence of a directing group ligand can deprotonate the aromatic ring at the position ortho to the ester. The resulting aryllithium intermediate can then be quenched with chlorodiphenylphosphine to install the phosphine group.

| Route | Starting Material | Key Steps | Notes |

|---|---|---|---|

| Route A: Phosphination then Esterification | 2-Bromobenzoic acid | 1. P-C bond formation to yield 2-(diphenylphosphanyl)benzoic acid. 2. Fischer esterification with ethanol and H₂SO₄. youtube.com | Protects the ester from potential side reactions during phosphination. |

| Route B: Esterification then Phosphination | 2-Bromobenzoic acid | 1. Esterification to form ethyl 2-bromobenzoate. 2. Nucleophilic substitution with LiPPh₂. rsc.org | A common and effective route. |

| Route C: Directed Ortho-Metalation | Ethyl benzoate | 1. Lithiation at the ortho position with a strong base. 2. Quenching with chlorodiphenylphosphine. | A more advanced method for direct C-H functionalization. |

Advanced Synthetic Pathways for the Phosphanylbenzoate Moiety

More advanced synthetic strategies aim to improve efficiency, yield, and functional group compatibility. One such approach involves the use of phosphine-borane complexes. nih.gov The phosphine moiety is inherently susceptible to oxidation, which can complicate synthesis and purification. nih.gov By reacting diphenylphosphine with borane (B79455) (e.g., BH₃·THF), a stable diphenylphosphine-borane adduct is formed. This protected phosphine can be used in nucleophilic substitution or cross-coupling reactions. The borane protecting group is robust and can be removed in a final step using an amine or by heating, regenerating the free phosphine. nih.gov

Isolation and Purification Techniques for Research-Grade Ligands

The purification of phosphine ligands like this compound requires careful handling to prevent oxidation of the trivalent phosphorus atom. nih.gov All purification steps should ideally be carried out under an inert atmosphere (e.g., argon or nitrogen).

Column Chromatography: This is a common technique for purifying phosphine ligands. Silica (B1680970) gel is typically used as the stationary phase. To minimize oxidation on the acidic silica surface, the silica gel can be deactivated by washing with a solvent containing a small amount of a tertiary amine like triethylamine. The choice of eluent (often a mixture of hexanes and ethyl acetate) is critical to achieve good separation from starting materials and byproducts, such as the corresponding phosphine oxide.

Crystallization: Recrystallization from an appropriate solvent system is a highly effective method for obtaining high-purity, crystalline material. This technique is particularly useful for removing minor impurities and the phosphine oxide, which often has different solubility properties. The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals.

Solvent Washing/Precipitation: Crude reaction mixtures can often be purified by washing with appropriate solvents to remove unreacted starting materials or byproducts. For example, after an aqueous workup, the organic layer containing the product can be washed with brine and dried. orgsyn.org Precipitation by adding a non-solvent to a solution of the crude product can also be an effective purification step. For instance, adding a non-polar solvent like pentane can cause the desired phosphine to precipitate while leaving more soluble impurities behind. orgsyn.org

Throughout the isolation and purification process, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and mass spectrometry are essential to confirm the identity and purity of the final product.

Coordination Chemistry of Ethyl 2 Diphenylphosphanyl Benzoate with Transition Metals

Complexation Behavior with Late Transition Metals (e.g., Pd, Pt, Rh, Ru, Ni)

Ethyl 2-(diphenylphosphanyl)benzoate and its derivatives readily form complexes with a variety of late transition metals, primarily through the phosphorus atom, with the carbonyl oxygen playing a significant, though often more subtle, role.

Palladium (Pd): Palladium complexes of phosphine-carboxylate ligands are well-documented, often serving as highly effective catalysts. The reaction of palladium(II) precursors, such as palladium acetate (B1210297) or dichloro(1,5-cyclooctadiene)palladium(II), with ligands analogous to this compound leads to the formation of stable complexes. acs.org In many instances, the phosphine (B1218219) group acts as the primary coordination site. Depending on the reaction conditions and the nature of other ligands present, the carbonyl oxygen of the ester can coordinate to the metal center, leading to chelation. bohrium.com These palladium complexes have shown significant activity in cross-coupling reactions. libretexts.org For instance, palladium complexes with related phosphine-carboxylate ligands have been successfully employed in Suzuki-Miyaura coupling reactions.

Platinum (Pt): Platinum(II) complexes with P,O-type ligands have been synthesized and characterized. The reaction of platinum(II) chloride precursors with phosphine ligands bearing carboxylate functionalities often results in square planar complexes. researchgate.net The high affinity of platinum for phosphorus ensures a strong Pt-P bond. The interaction with the ester oxygen is also possible, potentially influencing the electronic properties and stability of the complex. NMR spectroscopy, particularly ³¹P and ¹⁹⁵Pt NMR, is a powerful tool for characterizing these complexes in solution, providing insights into the coordination environment of the platinum center. nih.gov

Rhodium (Rh) and Ruthenium (Ru): The coordination chemistry of P,O ligands with rhodium and ruthenium is extensive, driven by their applications in catalysis, including hydrogenation and hydroformylation. ucla.eduacs.org Rhodium(I) precursors like [Rh(CO)₂(acac)] readily react with phosphine ligands to form catalytically active species. nih.gov The hemilabile nature of the P,O-ligand is particularly important in rhodium catalysis, where the dissociation of the oxygen donor can open a coordination site for substrate binding. rsc.org Ruthenium(II) complexes with P,O ligands have also been synthesized and structurally characterized, often exhibiting octahedral geometries. rsc.orgnih.gov The electronic and steric properties of the phosphine ligand play a crucial role in determining the catalytic activity of these ruthenium complexes.

Nickel (Ni): Nickel-catalyzed reactions have gained prominence due to the metal's earth abundance and unique reactivity. bohrium.com Phosphine ligands are critical in tuning the performance of nickel catalysts. rsc.orgresearchgate.netresearchgate.net While specific studies on nickel complexes of this compound are scarce, research on related phosphine-ester systems in nickel-catalyzed decarbonylation reactions highlights the importance of the ligand's electronic effects. researchgate.net The interaction of the ester group with the nickel center can influence the reaction mechanism and efficiency.

Denticity and Coordination Modes of the Phosphine-Ester Ligand System

This compound can exhibit variable denticity, a hallmark of hemilabile ligands. This flexibility in coordination is a key determinant of its chemical behavior.

The primary coordination modes observed for this ligand and its analogues are:

Monodentate (κ¹-P): In this mode, the ligand coordinates to the metal center solely through the phosphorus atom. This is common when the metal center is coordinatively saturated or when strongly coordinating solvents or other ligands are present.

Bidentate (κ²-P,O): This mode involves the coordination of both the phosphorus atom and the carbonyl oxygen of the ester group, forming a chelate ring. This chelation enhances the stability of the complex. The formation of the chelate is often reversible, which is the essence of its hemilability.

The equilibrium between the monodentate and bidentate forms is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the solvent. whiterose.ac.uk For instance, in a catalytically active species, the ligand might be bidentate in the resting state, but upon substrate coordination, the weaker M-O bond can cleave to open a vacant site for the reaction to proceed.

Electronic and Steric Parameters of Coordinated this compound

The electronic and steric properties of phosphine ligands are critical in determining the outcome of catalytic reactions. These properties are often quantified using parameters like the Tolman electronic parameter (TEP) and the cone angle.

Electronic Parameters: The TEP, derived from the C-O stretching frequency in nickel carbonyl complexes, provides a measure of the net electron-donating ability of a phosphine ligand. acs.org For a P,O-ligand like this compound, the electronic properties would be influenced by the electron-withdrawing nature of the ester group on the phenyl ring attached to the phosphorus. This would likely result in a TEP value indicating a less electron-donating character compared to simple triarylphosphines like triphenylphosphine (B44618). When chelated, the interaction of the carbonyl oxygen with the metal center can further modulate the electronic environment.

Steric Parameters: The Tolman cone angle quantifies the steric bulk of a phosphine ligand. libretexts.org The diphenylphosphinyl group itself imposes significant steric hindrance. The presence of the ethyl benzoate (B1203000) group at the ortho position further contributes to the steric profile. This steric bulk can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates, thereby affecting catalytic selectivity.

A summary of typical electronic and steric parameters for related phosphine ligands is presented in the table below.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |

| PPh₃ | 2068.9 | 145 |

| P(p-tolyl)₃ | 2066.7 | 145 |

| P(o-tolyl)₃ | 2066.5 | 194 |

| PCy₃ | 2056.4 | 170 |

Data for analogous phosphine ligands.

Influence of Ligand Conformation on Metal Center Reactivity

The conformational flexibility of this compound plays a crucial role in its coordination chemistry and the reactivity of its metal complexes. nih.gov The rotation around the P-C(aryl) and C(aryl)-C(ester) bonds allows the ligand to adopt various conformations, which can have a profound impact on the metal center.

The orientation of the ethyl benzoate group relative to the coordinated phosphorus atom can influence the steric environment around the metal. In a chelated state, the conformation is more rigid, but in a monodentate state, the ester group can rotate, potentially blocking or opening access to the metal center. This dynamic behavior can be critical in catalytic cycles where specific substrate approaches are required for selective transformations. For example, in asymmetric catalysis, the conformational preference of the ligand can dictate the stereochemical outcome of the reaction.

Exploration of Novel Metal-Ligand Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of novel and complex metal-ligand architectures, including supramolecular assemblies. units.it

Supramolecular Coordination Complexes: The ability of the phosphine group to coordinate to a metal center and the potential for the carboxylate group (after hydrolysis of the ester) to bridge between metal centers opens up possibilities for forming polynuclear complexes and coordination polymers. nih.govscilit.com These structures can exhibit interesting properties, such as hosting guest molecules or functioning as multimetallic catalysts.

Pincer Complexes: While this compound is a bidentate ligand, modifications to its structure could lead to the formation of pincer-type ligands. For example, introducing another donor group onto the benzoate ring could result in a tridentate ligand that binds meridionally to a metal center, forming highly stable pincer complexes with applications in a wide range of catalytic transformations. whiterose.ac.uk

The ongoing research into ligands like this compound continues to expand the toolkit of chemists, enabling the design of more efficient and selective catalysts and the creation of novel materials with unique properties.

Catalytic Applications of Ethyl 2 Diphenylphosphanyl Benzoate Complexes

Homogeneous Catalysis Mediated by Ethyl 2-(diphenylphosphanyl)benzoate Complexes

Complexes derived from this compound have been investigated as catalysts in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's combination of a soft phosphine (B1218219) donor and a hard oxygen donor from the ester carbonyl allows it to form stable and active complexes with various transition metals, particularly palladium. These characteristics are crucial for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Cross-coupling reactions are a class of reactions in organic chemistry that involve the formation of a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst. Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in modern synthesis. The performance of these catalysts is heavily dependent on the nature of the ancillary ligands, which modulate the electronic and steric environment of the metal center. Phosphine ligands, in particular, are widely used due to their strong σ-donating and tunable π-accepting properties.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This reaction is distinguished by its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents and byproducts. The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of phosphine ligand is critical to the success of the Suzuki-Miyaura coupling, influencing catalyst activity and stability. While numerous phosphine ligands, such as bulky and electron-rich biarylphosphines, have been shown to be highly effective for this transformation, specific and detailed investigations into the application of this compound complexes in Suzuki-Miyaura coupling reactions are not extensively documented in the surveyed scientific literature. nih.govnih.govncl.ac.uk

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of substituted alkenes. The catalytic performance in Heck reactions is highly dependent on the ligand coordinated to the palladium center.

The methyl ester analogue of the title compound, methyl 2-(diphenylphosphino)benzoate, has been utilized as a ligand in palladium-catalyzed Heck reactions. In a comparative study, its performance was evaluated against its corresponding carboxylic acid derivative, 2-(diphenylphosphino)benzoic acid, in the Heck coupling of bromobenzene (B47551) and butyl acrylate. diva-portal.orgdiva-portal.org Both ligands were found to facilitate the synthesis of the desired product, butyl cinnamate (B1238496). The study highlighted that the ester-functionalized phosphine ligand participated effectively in the catalytic cycle. diva-portal.org

These findings underscore the capability of 2-(diphenylphosphino)benzoate-type ligands to act as ancillary ligands in palladium-catalyzed Heck reactions. The ester functionality, while influencing the electronic properties and coordination behavior of the ligand, allows for successful catalytic turnover. diva-portal.org

Table 1: Performance of Methyl 2-(diphenylphosphino)benzoate in the Heck Reaction This interactive table summarizes the results from the coupling of bromobenzene and butyl acrylate.

| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield of Butyl Cinnamate (%) |

| Methyl 2-(diphenylphosphino)benzoate | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 24 | Moderate to High |

| 2-(Diphenylphosphino)benzoic Acid | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | 24 | High |

Data sourced from a study on the catalytic performance of 2-(diphenylphosphino)benzoic acid and its methyl ester derivative. diva-portal.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex. wikipedia.orgyoutube.com A key feature of the traditional Sonogashira reaction is the use of a copper(I) co-catalyst, although copper-free versions have been developed. The reaction proceeds under mild, basic conditions and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. organic-chemistry.orglibretexts.org

Phosphine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The electronic and steric properties of the phosphine ligand can significantly impact the efficiency and scope of the reaction. While a variety of phosphine ligands have been successfully employed in Sonogashira couplings, a detailed examination of the specific utility of this compound complexes for enhancing this transformation is not prominently featured in the available scientific literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a base. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. organic-chemistry.orglibretexts.org

Generally, bulky and electron-rich phosphine ligands, such as bidentate ligands like BINAP and DPPF, are employed to promote the crucial reductive elimination step and prevent catalyst decomposition. wikipedia.orgnih.gov These ligands enhance catalyst activity, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. Although phosphine ligands are central to this methodology, specific research detailing the application of this compound complexes in Buchwald-Hartwig amination is not extensively covered in the reviewed literature.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. It is known for its high reactivity, selectivity, and functional group tolerance. nih.govrsc.orgacs.org

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. nih.gov

In both the Negishi and Stille reactions, phosphine ligands are essential for stabilizing the palladium(0) catalyst and facilitating the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination steps. The ligand's properties can influence reaction rates and substrate scope. While various phosphine ligands have proven effective for these transformations, comprehensive studies on the application of this compound complexes as catalysts in Negishi and Stille coupling reactions are not widely reported in the surveyed scientific literature. rsc.org

Hydrogenation and Transfer Hydrogenation Catalysis

The use of metal complexes of this compound in hydrogenation and transfer hydrogenation reactions is not extensively documented in publicly available scientific literature. While phosphine ligands are integral to a wide range of hydrogenation catalysts, specific studies detailing the performance of this compound in these applications are scarce.

There is a lack of specific research data on the application of chiral complexes of this compound for the asymmetric hydrogenation of olefins and ketones. The development of effective asymmetric hydrogenation catalysts often relies on the use of chiral phosphine ligands, such as BINAP or DuPhos, which can induce high levels of enantioselectivity. While the structure of this compound could be modified to incorporate chiral elements, research into such applications has not been widely reported.

Detailed studies focusing on the use of this compound complexes for the selective reduction of specific organic substrates are not readily found in the current body of scientific literature. The field of selective reduction is vast, with catalyst performance being highly dependent on the nature of the ligand, the metal center, and the substrate. Without specific experimental data, the efficacy of this compound in these transformations remains speculative.

Carbonylation and Hydroformylation Processes

Similar to hydrogenation, the application of this compound complexes in carbonylation and hydroformylation reactions is not a well-documented area of research. These processes are of significant industrial importance, and the choice of ligand is critical for controlling selectivity and efficiency.

There is a notable absence of published research specifically investigating the use of this compound as a ligand in hydrocarboxylation and hydroesterification reactions. These reactions involve the addition of a carboxylic acid or an ester group across a double or triple bond, and the electronic and steric properties of the phosphine ligand can play a crucial role in the catalytic cycle.

Mechanistic studies into oxidative carbonylation reactions utilizing this compound complexes are not available in the scientific literature. Such studies are essential for understanding the role of the ligand in the catalytic cycle and for the rational design of improved catalysts.

C-H Activation and Functionalization

The application of this compound and its parent compound, 2-(diphenylphosphino)benzoic acid, has been explored in the realm of palladium-catalyzed C-H activation, specifically in Heck-type cross-coupling reactions. A master's thesis from Uppsala University provides a comparative study of these two ligands in the Heck reaction, the oxidative Heck reaction, and the decarboxylative Heck reaction. nih.gov

In the conventional Heck reaction between bromobenzene and butyl acrylate, and in the oxidative Heck reaction between phenylboronic acid and butyl acrylate, both 2-(diphenylphosphino)benzoic acid and its methyl ester derivative (a close analog to the ethyl ester) were found to facilitate the formation of butyl cinnamate. nih.gov The study noted that the ligand based on the carboxylic acid consistently resulted in better selectivity and higher purity of the product compared to the methyl ester derivative. nih.gov This suggests that the electronic and chelating properties of the carboxylic acid group may play a beneficial role in the catalytic cycle. nih.gov However, in the context of the decarboxylative Heck reaction between 2-methoxybenzoic acid and butyl acrylate, neither ligand proved to be effective under the conditions tested, indicating a need for further optimization for this specific transformation. nih.gov

These findings highlight the potential of ligands based on the 2-(diphenylphosphino)benzoate scaffold in palladium-catalyzed cross-coupling reactions that proceed via a C-H activation mechanism. The ortho-phosphinobenzoate structure appears to be a viable ligand framework for such transformations.

Table 1: Performance of 2-(Diphenylphosphino)benzoic Acid and its Methyl Ester in Heck Reactions nih.gov

| Reaction Type | Reactants | Ligand | Product | Outcome |

| Heck Reaction | Bromobenzene + Butyl Acrylate | 2-(Diphenylphosphino)benzoic Acid | Butyl Cinnamate | Successful, high selectivity and purity |

| Methyl 2-(diphenylphosphino)benzoate | Butyl Cinnamate | Successful | ||

| Oxidative Heck Reaction | Phenylboronic Acid + Butyl Acrylate | 2-(Diphenylphosphino)benzoic Acid | Butyl Cinnamate | Successful, high selectivity and purity |

| Methyl 2-(diphenylphosphino)benzoate | Butyl Cinnamate | Successful | ||

| Decarboxylative Heck Reaction | 2-Methoxybenzoic Acid + Butyl Acrylate | 2-(Diphenylphosphino)benzoic Acid | Butyl 2-methoxycinnamate | Unsuccessful |

| Methyl 2-(diphenylphosphino)benzoate | Butyl 2-methoxycinnamate | Unsuccessful |

Olefin Metathesis and Polymerization

Olefin metathesis and polymerization are cornerstone transformations in polymer chemistry, enabling the synthesis of a vast array of materials. The performance of the metal catalysts, typically based on ruthenium, nickel, or palladium, is heavily dependent on the supporting ligands.

ROMP is a powerful chain-growth polymerization driven by the relief of ring strain in cyclic olefins. caltech.edu Ruthenium-based catalysts, particularly those developed by Grubbs and others, are widely used due to their high activity and functional group tolerance. rsc.org The ligands on the ruthenium center, which are typically phosphines and/or N-heterocyclic carbenes (NHCs), play a critical role in catalyst initiation, propagation, and stability. rsc.orgrsc.org

While there is a lack of specific reports on the use of this compound in ROMP catalysis, the behavior of other P,O-bidentate ligands and phosphite (B83602) ligands provides some insight. For example, the use of phosphites in second-generation ruthenium catalysts has been shown to improve catalyst stability and activity, especially at low catalyst loadings. rsc.org The electronic and steric properties of the phosphorus ligand influence the rate of phosphine dissociation, which is often the initiating step in the catalytic cycle. rsc.org

The general mechanism for ROMP involves the reaction of a metal carbene with a cyclic olefin to form a metallacyclobutane intermediate, followed by cycloreversion to yield a new metal carbene with the ring-opened monomer incorporated into the growing polymer chain. caltech.edu

The polymerization and oligomerization of ethylene (B1197577) and other olefins are large-scale industrial processes that rely on highly active and selective catalysts. Late transition metals, particularly nickel and palladium, are known to catalyze these transformations. The ligand environment around the metal center is crucial for controlling the molecular weight, branching, and linearity of the resulting polymer or oligomer. mdpi.comrsc.orgmdpi.com

A US patent describes the use of a nickel chelate of a bidentate ligand that is structurally related to the acid form of this compound. Specifically, a nickel complex with a ligand featuring a tertiary organophosphorus moiety and a carboxymethyl or carboxyethyl group attached to the phosphorus atom is used for the oligomerization of ethylene to produce linear alpha-olefins. google.com This suggests that P,O-bidentate ligands can be effective in this type of catalysis.

In ethylene polymerization, bulky ligands are often used to suppress chain transfer reactions, leading to the formation of high molecular weight polyethylene. mdpi.com The electronic properties of the ligands also influence the catalytic activity and the properties of the resulting polymer. mdpi.com

Below is a table summarizing the general findings for related catalyst systems in ethylene oligomerization.

Table 1: Ethylene Oligomerization with Nickel-Phosphine Catalysts

| Catalyst System | Monomer | Product | Key Finding |

|---|---|---|---|

| Nickel chelate of a phosphinocarboxylic acid on a silica (B1680970) support | Ethylene | Linear α-olefins | The heterogeneous catalyst is highly active for the selective oligomerization of ethylene. google.com |

Other Transition Metal-Catalyzed Transformations

Palladium-catalyzed allylic substitution is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of ortho-diphenylphosphanylbenzoates (o-DPPB), the parent ester class of this compound, as directing groups in these reactions has been explored. researchgate.net

The o-DPPB group can act as a catalyst-directing group through active substrate control. researchgate.net This involves the coordination of the palladium catalyst to the phosphine moiety, which then positions the metal for a selective reaction at the nearby allylic position. This approach allows for control over chemoselectivity, regioselectivity, and diastereoselectivity. researchgate.net The o-DPPB directing group is typically installed via esterification. researchgate.net

In palladium-catalyzed allylic substitution, a Pd(0) species reacts with an allylic substrate to form a π-allyl palladium(II) complex. researchgate.net A nucleophile then attacks this intermediate to form the product and regenerate the Pd(0) catalyst. The stereochemical outcome of the reaction is highly dependent on the nature of the ligand and the nucleophile. caltech.edu Ligands based on diphenylphosphino benzoic acid (DPPBA) have been used in a broad range of asymmetric allylic alkylation reactions. caltech.edu

A doctoral thesis from the research group of Professor Bernhard Breit at the University of Freiburg provides a detailed investigation into the use of o-diphenylphosphanylbenzoates as directing groups in palladium-catalyzed allylic substitution with soft nucleophiles. researchgate.net

Table 2: Research Findings on o-Diphenylphosphanylbenzoate in Allylic Substitution

| Study | Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Doctoral Thesis, University of Freiburg | Palladium complexes with o-diphenylphosphanylbenzoate directing groups | Allylic Substitution with Soft Nucleophiles | The o-DPPB group acts as an effective catalyst-directing group, enabling control over selectivity through active substrate control. | researchgate.net |

Cycloaddition Reactions

While direct and extensive research on the application of this compound in cycloaddition reactions is not widely documented, the behavior of its transition metal complexes can be inferred from the well-established role of similar phosphine ligands in such transformations. Transition metal-catalyzed cycloadditions, such as [3+2], [4+2], and [4+3] annulations, are powerful tools for the synthesis of complex cyclic and heterocyclic scaffolds. beilstein-journals.orgmdpi.com The choice of ligand is critical in these reactions, influencing both the reaction mechanism and the stereochemical outcome. d-nb.info

Palladium and gold complexes are particularly prominent in catalyzing a variety of cycloaddition reactions. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with imines provide a direct route to polysubstituted pyrrolidines. mdpi.com In these reactions, phosphine ligands are essential for the initial oxidative addition of the vinylcyclopropane (B126155) to the Pd(0) center, forming a zwitterionic intermediate that subsequently reacts with the imine. mdpi.com Similarly, gold(I) catalysts, often stabilized by phosphine ligands, are highly effective in a range of cycloaddition reactions, including the [3+2] cycloaddition of N-allenyl amides with nitrones and the formal [4+2] cycloaddition of 5-(ethynylamino)pent-2-yn-1-yl esters. researchgate.netmonash.edu

Given the demonstrated utility of its parent compound, 2-(diphenylphosphino)benzoic acid, in palladium-catalyzed cross-coupling reactions, it is plausible that palladium complexes of this compound could serve as effective catalysts in cycloaddition reactions. diva-portal.org The electronic and steric properties of this ligand suggest its potential to modulate the reactivity and selectivity of such transformations.

Ligand Effects on Catalyst Activity, Selectivity, and Stability

The performance of a transition metal catalyst is intricately linked to the properties of its ligands. For this compound, the interplay of steric and electronic factors, along with its potential for chelation, provides a multifaceted approach to catalyst modulation.

Steric Hindrance and Cone Angle Considerations

Electronic Modulation through the Ester Moiety

The electronic properties of the phosphine ligand, specifically its electron-donating or -withdrawing nature, directly impact the electron density at the metal center. This modulation of the catalyst's electronic character is a key factor in its reactivity. The this compound ligand is unique in that it combines the electron-donating diphenylphosphino group with an electron-withdrawing ester group. In a study comparing 2-(diphenylphosphino)benzoic acid and its methyl ester derivative in Heck reactions, the carboxylic acid ligand, being more electron-withdrawing, led to better selectivity and purity of the product. diva-portal.org This suggests that the electronic effect of the ester group in this compound can significantly influence the outcome of a catalytic reaction. By withdrawing electron density from the metal center, the ester group can enhance the electrophilicity of the catalyst, which can be beneficial in certain steps of the catalytic cycle, such as the initial coordination of an electron-rich substrate.

Chelation-Assisted Catalysis Mechanisms

The presence of the ester group in the ortho position to the phosphino (B1201336) group introduces the possibility of bidentate coordination to the metal center, forming a chelate ring. This chelation can significantly stabilize the catalyst, preventing its decomposition and potentially leading to higher catalytic activity and longevity. nih.gov The formation of a stable chelate complex can also enforce a specific geometry around the metal, which can have a profound effect on the selectivity of the reaction. For example, in palladium-catalyzed asymmetric allylic alkylation, ligands based on diphenylphosphino benzoic acid (DPPBA) have been shown to form chelate complexes that effectively control the stereochemical outcome of the reaction. nih.gov It is reasonable to expect that this compound could exhibit similar chelating behavior, with the carbonyl oxygen of the ester group coordinating to the metal center along with the phosphorus atom. This chelation-assisted mechanism could be particularly advantageous in cycloaddition reactions by pre-organizing the catalyst and substrates for the desired transformation.

Catalyst Recycling and Immobilization Strategies

The recovery and reuse of homogeneous catalysts are of paramount importance for the economic and environmental sustainability of chemical processes. rsc.org While specific recycling strategies for catalysts based on this compound are not detailed in the literature, general approaches for phosphine-containing catalysts can be considered.

One common strategy is the immobilization of the catalyst on a solid support. For instance, phosphine-containing polymers have been used as supports for palladium catalysts, allowing for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse. google.com Another approach involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase at the end of the reaction, facilitating its recovery. nih.gov For example, the use of sulfonated phosphine ligands can render the catalyst water-soluble, allowing for its separation from organic products in an aqueous phase. nih.gov

Given the functional nature of the ester group in this compound, it could potentially be modified to incorporate moieties that facilitate catalyst recovery. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be anchored to a solid support or functionalized to enhance its solubility in a specific phase for biphasic catalysis.

Mechanistic Investigations of Reactions Involving Ethyl 2 Diphenylphosphanyl Benzoate Complexes

Elucidation of Catalytic Cycles and Intermediate Species

The catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, catalyzed by palladium complexes of ethyl 2-(diphenylphosphanyl)benzoate, is generally understood to follow a series of well-defined elementary steps. While a complete, experimentally verified catalytic cycle specifically for an this compound complex in a particular reaction is not extensively documented in a single source, the consensus based on analogous phosphine-palladium systems provides a robust framework.

The canonical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, for instance, is believed to commence with the active Pd(0) species. This species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. Subsequently, transmetalation with an organoboron reagent (Ar'-B(OR)₂) occurs, where the aryl group from the boron compound replaces the halide on the palladium center. The final step is reductive elimination , which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the catalytically active Pd(0) species, thus closing the cycle. nih.gov

Throughout this cycle, several intermediate species involving the this compound ligand are postulated. These intermediates are often transient and require specialized techniques for their detection.

| Intermediate Species | Postulated Structure | Key Elementary Step | Techniques for Identification |

| Pd(0)L₂ | Palladium(0) center coordinated to two phosphine (B1218219) ligands | Catalyst resting state/Active species formation | ³¹P NMR Spectroscopy, X-ray Crystallography (of stable analogs) |

| [Pd(Ar)(X)L₂] | Square planar Palladium(II) center with aryl, halide, and two phosphine ligands | Oxidative Addition | ¹H NMR, ¹³C NMR, ³¹P NMR Spectroscopy, Mass Spectrometry |

| [Pd(Ar)(Ar')L₂] | Square planar Palladium(II) center with two different aryl groups and two phosphine ligands | Transmetalation | In-situ NMR Spectroscopy, Cryospray Mass Spectrometry |

L = this compound

Kinetic Studies of Ligand Exchange and Catalytic Turnover

Kinetic studies are crucial for understanding the rates of individual steps within the catalytic cycle and for identifying the rate-determining step. For palladium complexes of this compound, such studies would involve monitoring the reaction progress under various concentrations of reactants, catalyst, and ligand.

A hypothetical kinetic study on a Suzuki-Miyaura reaction catalyzed by a palladium/ethyl 2-(diphenylphosphanyl)benzoate system might reveal the following:

A first-order dependence on the concentration of the palladium complex and the aryl halide.

A complex order dependence on the boronic acid and base concentrations, suggesting their involvement in the transmetalation step, which could be the rate-determining step. nih.gov

The catalytic turnover number (TON) and turnover frequency (TOF) are key metrics of catalyst performance. For palladium catalysts supported by phosphine ligands, TOFs can range from 10² to over 10⁶ h⁻¹, depending on the specific reaction, substrates, and conditions. For instance, highly active palladium/dialkylbiarylphosphine catalysts have achieved very high TOFs in Suzuki-Miyaura couplings. nih.gov

| Kinetic Parameter | Significance | Typical Range for Similar Systems |

| Reaction Order | Indicates the dependence of the reaction rate on the concentration of a particular species. | 0 to 2 for reactants and catalyst. |

| Rate Constant (k) | Quantifies the rate of a reaction at a given temperature. | Varies widely depending on the reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 15-30 kcal/mol for many catalytic reactions. |

| Turnover Frequency (TOF) | The number of moles of substrate converted per mole of catalyst per unit time. | 10² - 10⁶ h⁻¹ |

Identification of Active Catalytic Species

A fundamental question in palladium-phosphine catalyzed reactions is the nature of the true catalytic species. It is widely accepted that a coordinatively unsaturated 14-electron Pd(0) complex, often formulated as [Pd(0)L] or [Pd(0)L₂] (where L is the phosphine ligand), is the active species that initiates the catalytic cycle by undergoing oxidative addition. researchgate.net

In the case of this compound, the pre-catalyst is typically a stable Pd(II) complex, such as [PdCl₂(L)₂], or a Pd(0) source like Pd₂(dba)₃ is used in conjunction with the free ligand. In situ, the Pd(II) pre-catalyst is reduced to Pd(0), or the Pd(0) source sheds its labile ligands to coordinate with the phosphine.

The number of phosphine ligands coordinated to the palladium center during the catalytic cycle is a subject of ongoing research. While a bis-phosphine complex might be the catalyst resting state, a mono-phosphine complex is often invoked as the more reactive species in the oxidative addition step due to reduced steric hindrance. researchgate.net The equilibrium between these species can be influenced by the concentration of the ligand in the reaction mixture.

Furthermore, the possibility of the reaction proceeding via palladium nanoparticles (NPs) as the active catalyst cannot be discounted, especially under conditions where the molecular catalyst might be unstable. hes-so.ch Distinguishing between homogeneous molecular catalysis and heterogeneous NP catalysis is a significant challenge and often requires a combination of techniques, including mercury poisoning tests and transmission electron microscopy (TEM) of the reaction mixture.

Role of the Ester Functionality in Mechanistic Pathways

The ester group in the ortho position of the phenyl ring of this compound is not merely a passive substituent. It can play a significant role in the mechanistic pathway through its potential for hemilability. researchgate.netrsc.org Hemilabile ligands possess a strong donor atom (the phosphorus) and a weaker, secondary donor group (the ester carbonyl oxygen).

The ester group can coordinate to the palladium center in a chelating fashion, particularly in certain intermediates. This coordination is reversible. The dissociation of the weak ester-palladium bond can open up a coordination site on the metal, facilitating the approach and binding of a substrate molecule. This "open-closed" equilibrium can have a profound impact on the catalytic activity and selectivity.

For example, in a Heck reaction, the coordination of the ester carbonyl could stabilize a cationic palladium intermediate. Subsequent de-coordination would then be necessary to allow for the coordination of the olefin. This dynamic behavior can influence the regioselectivity and efficiency of the migratory insertion step.

A master's thesis study comparing 2-(diphenylphosphino)benzoic acid with its methyl ester derivative in Heck reactions found that the carboxylic acid ligand consistently demonstrated better selectivity and led to greater product purity. rsc.org This was attributed to the differing electronic and chelating properties of the carboxylic acid versus the ester group, highlighting the significant influence of this functionality on the catalytic outcome.

In Situ Spectroscopic Probing of Reaction Intermediates

The direct observation of fleeting intermediates in a catalytic cycle is a formidable task but one that is essential for validating proposed mechanisms. In situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable tools in this endeavor.

For palladium-phosphine complexes, ³¹P NMR spectroscopy is particularly powerful. hes-so.ch The chemical shift of the phosphorus atom is highly sensitive to its coordination environment. By monitoring the ³¹P NMR spectrum of a reaction mixture over time, one can observe the appearance and disappearance of signals corresponding to the free ligand, the pre-catalyst, and various palladium-phosphine intermediates. For instance, the coordination of the phosphine to palladium typically results in a significant downfield shift of the ³¹P NMR signal.

Other in situ techniques that can provide mechanistic insights include:

Infrared (IR) Spectroscopy: Useful for observing changes in the vibrational frequencies of coordinated species, such as CO in carbonylation reactions or the ester carbonyl group in this compound.

UV-Visible Spectroscopy: Can track changes in the electronic environment of the palladium center.

Mass Spectrometry (e.g., ESI-MS): Can be used to detect and characterize the mass of ionic intermediates present in the reaction solution.

By combining the results from these in situ spectroscopic methods with kinetic data and computational modeling, a detailed and accurate picture of the mechanistic pathways involving this compound complexes can be constructed.

Theoretical and Computational Studies of Ethyl 2 Diphenylphosphanyl Benzoate

Density Functional Theory (DFT) Calculations on Ligand Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl 2-(diphenylphosphanyl)benzoate, DFT calculations are employed to determine its most stable three-dimensional conformation and to analyze its fundamental electronic properties.

The electronic structure, particularly the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key determinant of the ligand's reactivity. The HOMO is typically associated with the electron-donating ability of the phosphine (B1218219) lone pair, while the LUMO relates to its π-acceptor capabilities. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of Selected Phosphine Ligands (Illustrative Example) This table presents data for related phosphine ligands to illustrate the type of information obtained from DFT calculations. The values are representative and not specific to this compound.

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on P |

|---|---|---|---|---|

| Triphenylphosphine (B44618) | -5.98 | -0.87 | 5.11 | 0.45 |

| Tri(p-tolyl)phosphine | -5.85 | -0.81 | 5.04 | 0.43 |

| Tris(pentafluorophenyl)phosphine | -7.12 | -2.54 | 4.58 | 0.68 |

The data illustrates that electron-donating groups (like the methyl group in tri(p-tolyl)phosphine) tend to increase the HOMO energy, making the ligand a better electron donor. Conversely, electron-withdrawing groups (like the pentafluorophenyl group) lower the HOMO energy and decrease the ligand's donor strength. The ester group in this compound is expected to have an electron-withdrawing effect, thus influencing its electronic properties in a predictable manner.

Computational Modeling of Metal-Ligand Binding Energies and Geometries

Understanding the interaction between a ligand and a metal is fundamental to predicting its behavior in a catalytic system. Computational modeling, again primarily using DFT, can provide detailed information on the geometry of the resulting metal complex and the strength of the metal-ligand bond.

For this compound, the coordination to a metal center, for example, palladium(II), would involve the phosphorus atom's lone pair. The presence of the ortho-ester group raises the possibility of this ligand acting as a bidentate P,O-ligand, where the carbonyl oxygen also coordinates to the metal. Computational models can predict whether a monodentate or bidentate coordination is more stable by comparing the energies of the optimized geometries.

The binding energy is a key parameter that quantifies the strength of the metal-ligand interaction. It is typically calculated as the difference in energy between the optimized complex and the sum of the energies of the free ligand and the metal fragment. A higher binding energy indicates a more stable complex.

Studies on similar phosphine-carboxylate ligands have shown that the coordination mode and binding strength are sensitive to the nature of the metal and the other ligands present. researchgate.net For example, in nickel(II) complexes with diphosphine and carboxylate ligands, the carboxylate group's bonding to the metal center is indicated by the frequency difference between its symmetric and asymmetric stretching vibrations in the calculated IR spectra. researchgate.net

Table 2: Calculated Pd-P Bond Distances and Binding Energies for Illustrative Phosphine Ligands This table presents hypothetical data for palladium complexes of related ligands to demonstrate the output of computational modeling. The values are for illustrative purposes.

| Ligand in [PdCl2(L)2] | Pd-P Bond Distance (Å) | Binding Energy (kcal/mol) |

|---|---|---|

| Triphenylphosphine | 2.35 | -25.2 |

| 2-(Diphenylphosphino)benzoic acid | 2.33 | -28.5 |

| Tri(cyclohexyl)phosphine | 2.41 | -30.1 |

The shorter Pd-P bond and higher binding energy for the 2-(diphenylphosphino)benzoic acid ligand in this hypothetical example could be attributed to the potential for secondary interactions or the electronic effect of the carboxyl group. Similar trends would be investigated for this compound to understand its coordination chemistry.

Prediction of Reactivity and Selectivity in Catalytic Cycles

For a catalyst system involving this compound, DFT calculations could be used to explore its performance in a reaction like the Suzuki-Miyaura cross-coupling. researchgate.net The calculations would model the palladium(0) active species complexed with the phosphine ligand and its reaction with an aryl halide. The geometry and electronics of the transition state for oxidative addition, for instance, would provide insights into how the ligand influences this critical step.

Recent research has highlighted the use of steric descriptors, such as the percent buried volume (%Vbur), to predict the reactivity of phosphine ligands. researchgate.net A specific value, the minimum percent buried volume [%Vbur(min)], has been shown to effectively classify ligands as active or inactive in certain cross-coupling reactions, corresponding to their ability to form monoligated or bisligated metal complexes. researchgate.net

Table 3: Hypothetical Energy Barriers for a Suzuki-Miyaura Coupling Catalyzed by a Palladium Complex of this compound This table provides an illustrative example of the kind of data generated from DFT calculations of a catalytic cycle.

| Catalytic Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 10.5 |

| Reductive Elimination | 18.7 |

In this hypothetical scenario, the reductive elimination step has the highest activation energy, suggesting it is the rate-determining step of the catalytic cycle. Computational studies could further probe how modifications to the ester group or the phenyl rings of the phosphine affect this energy barrier.

Molecular Dynamics Simulations of Ligand-Metal Interactions

While DFT calculations provide valuable information on static structures and energies, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a metal complex of this compound, MD simulations can be used to explore its conformational flexibility, the dynamics of ligand exchange processes, and the interactions with solvent molecules. This is particularly important for understanding how the ligand behaves in a realistic solution environment.

Quantum mechanics/molecular mechanics (QM/MM) methods are often employed for such simulations. In a QM/MM approach, the chemically active region (e.g., the metal center and the coordinating atoms of the ligand) is treated with a high-level quantum mechanical method like DFT, while the rest of the system (e.g., the bulk of the ligand, solvent molecules) is treated with a more computationally efficient molecular mechanics force field.

Table 4: Representative Data from a Hypothetical MD Simulation of a Palladium Complex This table illustrates the types of quantitative data that can be extracted from MD simulations.

| Parameter | Average Value | Standard Deviation |

|---|---|---|

| Pd-P Bond Length (Å) | 2.36 | 0.08 |

| P-Pd-P Bond Angle (°) | 98.5 | 3.2 |

| Solvent Accessible Surface Area of Metal Center (Ų) | 15.7 | 4.1 |

The fluctuations in bond lengths and angles observed in an MD simulation provide insight into the flexibility of the complex. The solvent-accessible surface area can be correlated with the accessibility of the catalytic site to substrates.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of catalysis, QSAR can be used to build models that predict the performance of a ligand based on a set of calculated molecular descriptors. researchgate.net

For a class of ligands including this compound, a QSAR study would involve synthesizing or computationally designing a library of related ligands with systematic variations in their structure. For each ligand, a set of descriptors would be calculated, such as steric parameters (e.g., cone angle, %Vbur), electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), and topological indices. The catalytic performance (e.g., yield, enantioselectivity) would then be measured experimentally for a training set of these ligands.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested ligands, thereby guiding the optimization process and reducing the need for extensive experimental screening. semanticscholar.org

Table 5: Illustrative QSAR Model for Predicting Catalyst Yield This table presents a hypothetical QSAR equation and its statistical validation parameters.

| Hypothetical QSAR Model | |

|---|---|

| Equation | Yield (%) = 65.2 + 15.8 * (HOMO Energy) - 0.5 * (%Vbur) + 5.3 * (Mulliken Charge on P) |

| R² | 0.85 |

| Q² | 0.78 |

| Number of Ligands in Training Set | 30 |

The R² (coefficient of determination) and Q² (cross-validated R²) values indicate the predictive power of the model. A high R² suggests a good fit to the training data, while a high Q² indicates good predictive ability for new compounds. Such a model, if developed for ligands related to this compound, would be a powerful tool for in silico screening and the rational design of improved catalysts.

Derivatives and Analogues of Ethyl 2 Diphenylphosphanyl Benzoate

Synthesis and Evaluation of Modified Ester Moieties (e.g., Methyl, Isopropyl, Phenyl Esters)

The ester functional group in Ethyl 2-(diphenylphosphanyl)benzoate can be systematically varied to modulate the ligand's properties. The synthesis of these analogues generally follows standard esterification or transesterification protocols.

Synthesis: The synthesis of the methyl ester analogue, Mthis compound, has been reported as part of a two-step process to create the corresponding carboxylic acid. diva-portal.org This typically involves the reaction of a suitable precursor with methanol. The synthesis of other esters, such as isopropyl or phenyl esters, can be achieved by reacting 2-(diphenylphosphanyl)benzoyl chloride with isopropyl alcohol or phenol, respectively, or through transesterification reactions. The general synthetic approach often starts from methyl salicylate, a readily available and low-cost starting material. google.com

A study comparing the catalytic performance of Mthis compound with its hydrolyzed form, 2-(diphenylphosphino)benzoic acid, in various Heck reactions provided key insights. diva-portal.org In the standard Heck reaction between bromobenzene (B47551) and butyl acrylate, and in the oxidative Heck reaction between phenylboronic acid and butyl acrylate, both the methyl ester and the carboxylic acid ligand were effective in producing the desired butyl cinnamate (B1238496). diva-portal.org However, the 2-(diphenylphosphino)benzoic acid ligand consistently showed superior selectivity and product purity. diva-portal.org This suggests that the free carboxylic acid group, with its electron-withdrawing and potential chelating properties, offers a performance advantage over the methyl ester derivative in these specific reactions. diva-portal.org Neither ligand was successful in the decarboxylative Heck reaction variant under the tested conditions. diva-portal.org

The table below summarizes the comparative performance noted in the study.

Table 1: Comparative Catalytic Performance of Methyl Ester vs. Carboxylic Acid Analogue Source: DiVA portal diva-portal.org

| Reaction Type | Ligand | Substrates | Product | Outcome |

|---|---|---|---|---|

| Standard Heck | Mthis compound | Bromobenzene + Butyl acrylate | Butyl cinnamate | Successful synthesis |

| Standard Heck | 2-(diphenylphosphino)benzoic acid | Bromobenzene + Butyl acrylate | Butyl cinnamate | Higher selectivity and purity |

| Oxidative Heck | Mthis compound | Phenylboronic acid + Butyl acrylate | Butyl cinnamate | Successful synthesis |

While specific data for isopropyl and phenyl esters is less common in direct comparative studies, it is generally understood that increasing the steric bulk of the ester group (e.g., from methyl to isopropyl) can influence the catalyst's stability and selectivity by modifying the steric environment around the metal center.

Introduction of Substituents on the Phenyl Rings for Steric and Electronic Tuning

A powerful strategy for modifying ligand properties involves introducing substituents onto the two phenyl rings of the diphenylphosphino group. This allows for precise steric and electronic tuning of the ligand, which in turn affects the behavior of the resulting metal catalyst.

Steric Tuning: Introducing bulky substituents, such as tert-butyl groups, onto the phenyl rings increases the steric hindrance around the phosphorus atom. This can have several effects on catalysis. For instance, in cross-coupling reactions, increased steric bulk on biaryl phosphine (B1218219) ligands can enhance the stability of the catalyst. nih.gov Buchwald and others have shown that substituents on the aryl groups of phosphines play a significant role in catalyst stability and activity. nih.gov Increased steric hindrance can promote the reductive elimination step in the catalytic cycle and can help stabilize the active catalytic species.

Electronic Tuning: The electronic properties of the phosphine ligand can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the para-positions of the phenyl rings.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This enhanced donation can affect the electronic structure of the metal center.

Electron-Withdrawing Groups (e.g., -CF₃, -F): These groups decrease the electron density on the phosphorus atom, making it a weaker σ-donor but a better π-acceptor.

A study on 2-(arylimino)pyridine-nickel catalysts for ethylene (B1197577) polymerization demonstrated the profound impact of electronic tuning via para-substituents. mdpi.com Precatalysts bearing electron-withdrawing groups (like -F or -OCF₃) exhibited significantly higher catalytic activity compared to those with electron-donating groups (like -Me or -Et). mdpi.com The increased electrophilicity of the metal center, induced by the EWGs, was found to increase the rate of ethylene insertion, leading to higher activity. mdpi.com While this study was on a different ligand system, the underlying principle of electronic tuning is broadly applicable to phosphine ligands like the derivatives of this compound.

Table 2: Conceptual Effect of Phenyl Ring Substituents on Ligand Properties

| Substituent Type | Example Group | Effect on Phosphorus | Impact on Metal Center | Potential Catalytic Consequence |

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density (stronger donor) | More electron-rich | May alter oxidative addition or reductive elimination rates |

| Electron-Withdrawing | -CF₃, -F | Decreases electron density (weaker donor) | More electron-poor (electrophilic) | Can enhance rates of migratory insertion or nucleophilic attack |

| Sterically Bulky | -C(CH₃)₃ | Increases steric cone angle | Creates a more hindered coordination sphere | Can improve catalyst stability and influence selectivity |

Exploration of Other o-Functionalized Phosphines with Analogous Structures

Research has extended beyond simple ester derivatives to include a variety of other ortho-functionalized phosphines that share a similar structural framework but feature different functional groups. These analogues are investigated to access novel reactivity and coordination chemistry.

One of the most closely related analogues is 2-(diphenylphosphino)benzoic acid , which is the hydrolysis product of the ester. diva-portal.org As a ligand, it introduces a carboxylic acid functionality that can participate in catalysis through its electronic effects and potential for secondary coordination or proton-transfer roles. diva-portal.org

Another class of analogues involves replacing the ester group with a nitrogen-containing functionality. For example, the selective azide (B81097) mono-oxidation of o-bis(diphenylphosphino)benzene can yield an iminophosphorane ortho to a phosphine group, creating an asymmetric P,P-ligand with distinct electronic properties at each phosphorus center. capes.gov.br The prototypical ligand 1-Ph₂P=N(SiMe₃)-2-(Ph₂P)C₆H₄ demonstrates how the ortho-position can be functionalized to create sophisticated, multifunctional ligands. capes.gov.br

Furthermore, the core aromatic ring can be part of a larger system. Researchers have synthesized phosphine-functionalized cyclopentadienyl (B1206354) ligands that incorporate a 2-diphenylphosphanylphenylmethyl unit . mdpi.com This creates a ligand that combines the properties of both phosphine and cyclopentadienyl ligands, capable of forming ansa-type structures with metal centers like ruthenium(II). mdpi.com

Comparative Studies of Ligand Performance in Catalysis

To establish the efficacy of a new ligand, its performance is typically benchmarked against well-established ligands in a standard catalytic reaction. Such comparative studies are crucial for understanding the relative strengths and weaknesses of different ligand architectures.

A direct comparison was made between Mthis compound and its parent acid, 2-(diphenylphosphino)benzoic acid , in Heck reactions, where the acid form showed superior performance in terms of product purity and selectivity. diva-portal.org

More broadly, monophosphine ligands like this compound are often compared against other classes, such as bulky dialkylbiaryl phosphines or chelating bisphosphines. A study on Ni-catalyzed Suzuki-Miyaura cross-coupling reactions compared the performance of a high-yielding monophosphine, CyTyrannoPhos , against the widely used bisphosphines dppf (1,1′-bis(diphenylphosphino)ferrocene) and dcypf (1,1′-bis(dicyclohexylphosphino)ferrocene). nih.gov The results highlighted how different ligand classes exhibit distinct advantages depending on the specific substrates. For instance, in the coupling of a sterically hindered nucleophile, the bisphosphine dcypf gave the highest yield, while the monophosphine CyTyrannoPhos also performed well, albeit requiring a longer reaction time. nih.gov

The table below, adapted from data on the Ni-catalyzed Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and 2,4,6-trimethylphenylboronic acid, illustrates how ligand choice dramatically impacts catalytic efficiency.

Table 3: Comparative Ligand Performance in a Ni-Catalyzed Suzuki-Miyaura Coupling Source: Adapted from data in American Chemical Society nih.gov

| Ligand Type | Ligand Name | Reaction Yield (at 12h) | Key Structural Feature |

|---|---|---|---|

| Monophosphine | CyTyrannoPhos | High | Bulky monophosphine |

| Bisphosphine (trans-binding) | dcypf | Highest | Large bite angle bisphosphine |

Similarly, studies on palladium-catalyzed Suzuki-Miyaura reactions have compared novel P-bridged biaryl phosphine ligands against common alternatives like triphenylphosphine (B44618) (PPh₃) and Buchwald's dialkylbiaryl phosphines. nih.gov In these studies, the novel ligands demonstrated comparable or, in some cases, superior activity, particularly in the coupling of challenging chloro-heteroarenes where ligands like PPh₃ were found to be inactive. nih.gov These comparative analyses are essential for placing the performance of ligands like this compound and its derivatives within the wider context of catalyst development.

Emerging Research Directions and Future Prospects

Application in Flow Chemistry and Continuous Catalysis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability and automation. nih.govnih.govresearchgate.net The integration of homogeneous catalysts, particularly those based on precious metals complexed with sophisticated ligands, into continuous flow systems is a major area of development.